(2E)-4-(diphenylamino)-4-oxobut-2-enoic acid
Description
(2E)-4-(Diphenylamino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a diphenylamino group attached to a but-2-enoic acid backbone
Properties
IUPAC Name |
(E)-4-oxo-4-(N-phenylanilino)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(11-12-16(19)20)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H,(H,19,20)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPFISHCRJSFQO-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of (2E)-4-(diphenylamino)-4-oxobut-2-enoic acid revolves around introducing the diphenylamide group to a but-2-enoic acid scaffold. Two dominant approaches have been validated in the literature:
- Base-mediated hydrolysis of ethyl (E)-4-(diphenylamino)-4-oxobut-2-enoate to yield the carboxylic acid.
- Nucleophilic acyl substitution between maleic anhydride and diphenylamine, followed by isomerization.
Both methods require precise control over reaction parameters to optimize stereoselectivity and purity.
Ester Hydrolysis Method
Reaction Mechanism and Procedure
The ester hydrolysis route begins with the ethyl ester precursor, ethyl (E)-4-(diphenylamino)-4-oxobut-2-enoate. Hydrolysis is catalyzed by lithium hydroxide monohydrate (LiOH·H₂O) in a water-methanol solvent system. The reaction proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylic acid.
- Reagents : Ethyl ester (1 eq), LiOH·H₂O (2 eq), H₂O/MeOH (1:4 v/v).
- Temperature : Room temperature (25°C).
- Duration : 3–4 hours.
- Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol.
Maleic Anhydride Amination Approach
Synthesis via Maleic Anhydride
This method involves reacting maleic anhydride with diphenylamine in anhydrous acetone under cooled conditions. The amine undergoes nucleophilic attack at one carbonyl group, forming an intermediate maleamic acid, which tautomerizes to the (E)-isomer.
- Reagents : Maleic anhydride (1 eq), diphenylamine (1 eq), dry acetone.
- Temperature : 0–5°C (ice bath).
- Duration : 1 hour.
- Workup : Filtration, washing with cold acetone, and recrystallization from ethanol.
Optimization and Challenges
Alternative Pathways and Comparative Analysis
Comparative Evaluation of Methods
| Parameter | Ester Hydrolysis | Maleic Anhydride Route |
|---|---|---|
| Starting Materials | Ethyl ester | Maleic anhydride, diphenylamine |
| Reaction Time | 3–4 hours | 1 hour |
| Yield | >85% (estimated) | 70–75% |
| Stereoselectivity | High (E) | Moderate |
| Scalability | Excellent | Limited by anhydrous conditions |
Scientific Research Applications
(2E)-4-(Diphenylamino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-4-(diphenylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The diphenylamino group can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interact with enzymes involved in metabolic pathways, leading to modulation of their activity.
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene
Comparison: (2E)-4-(Diphenylamino)-4-oxobut-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
(2E)-4-(Diphenylamino)-4-oxobut-2-enoic acid, commonly referred to as a derivative of 4-oxobutenoic acid, has garnered attention in scientific research due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : (E)-4-oxo-4-(N-diphenylamino)but-2-enoic acid
- Molecular Formula : C16H15NO3
- Molecular Weight : 283.30 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A recent study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : It can modulate receptor activity related to cell signaling pathways, impacting cell proliferation and apoptosis.
- Molecular Interactions : The diphenylamino group facilitates π-π stacking interactions with aromatic amino acids in proteins, influencing their function.
Synthesis and Derivatives
The synthesis of this compound typically involves the Knoevenagel condensation reaction between diphenylamine and an appropriate α,β-unsaturated carbonyl compound. Variations in synthesis can lead to derivatives with enhanced biological activities.
Synthetic Route Example:
- Reactants : Diphenylamine + Maleic anhydride
- Conditions : Reflux in organic solvent (e.g., ethanol)
- Yield : Approximately 70% after purification.
Q & A
Q. What are the established synthetic routes for (2E)-4-(diphenylamino)-4-oxobut-2-enoic acid?
The compound is typically synthesized via a condensation reaction between diphenylamine and maleic anhydride. The reaction proceeds under mild acidic conditions (e.g., acetic acid) at 60–80°C for 6–12 hours. The (2E)-stereochemistry is confirmed by monitoring reaction kinetics and isolating intermediates. Purification involves recrystallization from ethanol or column chromatography .
| Reaction Component | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diphenylamine + Maleic anhydride | Acetic acid, 70°C, 8h | 65–75 | |
| p-Toluidine + Maleic anhydride | Toluene, reflux, 12h | 58 |
Q. How is the compound characterized to confirm structural integrity?
Key characterization methods include:
- IR Spectroscopy : A strong carbonyl stretch at ~1700 cm⁻¹ (C=O of the oxobut-2-enoic acid moiety) and N–H bending at ~1550 cm⁻¹ (diphenylamino group) .
- ¹H NMR : Doublet peaks for the α,β-unsaturated protons (δ 6.8–7.2 ppm, J = 15–16 Hz) and aromatic protons (δ 7.3–7.6 ppm) .
- Potentiometric Titration : Determines purity by quantifying acidic protons (pKa ~3.5–4.0 for the carboxylic acid group) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between synthetic batches be resolved?
Discrepancies in NMR or IR spectra often arise from residual solvents or stereochemical impurities. Mitigation strategies include:
- Dynamic Light Scattering (DLS) : To detect particulate contaminants.
- 2D NMR (COSY, HSQC) : To resolve overlapping proton signals and confirm conjugation in the α,β-unsaturated system .
- Metrological Calibration : Adherence to GOST R 8.736-2011 standards for measurement reproducibility .
Q. What methodologies optimize reaction yield while maintaining stereochemical purity?
- Catalytic Screening : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity but may require post-reaction neutralization.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions. Ethanol-water mixtures balance yield (75%) and stereochemical control .
Q. How is the compound evaluated for biological activity in antimicrobial studies?
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives modified via Michael addition show enhanced activity (MIC 8–16 µg/mL) .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups on the phenyl ring correlate with increased membrane disruption in bacterial cells .
Data Analysis and Methodological Rigor
Q. How should researchers address metrological uncertainties in purity assessments?
- Uncertainty Budgeting : Quantify errors from titration endpoints (±0.05 mL) and instrument calibration (±0.1% accuracy) using ISO/IEC Guide 98-3 .
- Statistical Validation : Apply Student’s t-test to compare replicate measurements (n ≥ 5) and reject outliers at 95% confidence .
Q. What statistical methods are appropriate for analyzing biological assay data?
- Dose-Response Curves : Fit using nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values.
- ANOVA : Compare activity across derivatives; post-hoc Tukey tests adjust for multiple comparisons .
Tables of Critical Data
Q. Table 1: Key Spectral Peaks for Structural Confirmation
| Technique | Key Signals | Assignment |
|---|---|---|
| IR | 1700 cm⁻¹ | C=O stretch |
| ¹H NMR | δ 6.8–7.2 ppm | α,β-unsaturated protons |
| ¹³C NMR | δ 165 ppm | Carboxylic acid carbon |
Q. Table 2: Antimicrobial Activity of Derivatives
| Derivative Substituent | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) |
|---|---|---|
| -NO₂ | 8 | 32 |
| -OCH₃ | 16 | 64 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
